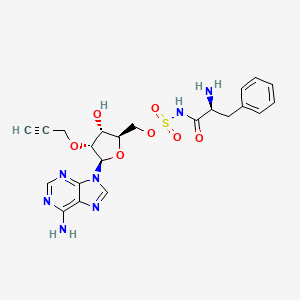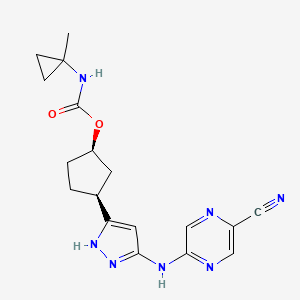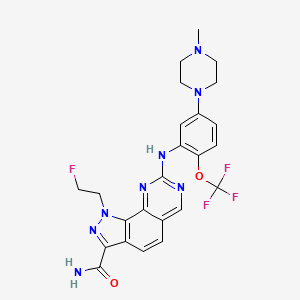
Plk1-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plk1-IN-7 is a small molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various types of cancer, making it a significant target for cancer therapy . This compound has shown potential in inhibiting PLK1 activity, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide and dichloromethane, along with catalysts like palladium on carbon and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Plk1-IN-7 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Applications De Recherche Scientifique
Plk1-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK1 in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of PLK1 inhibition on cell cycle progression, mitosis, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit high levels of PLK1 expression.
Mécanisme D'action
Plk1-IN-7 exerts its effects by binding to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets of this compound include various proteins involved in mitotic entry, centrosome maturation, and spindle assembly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Volasertib: Another PLK1 inhibitor that has reached phase III clinical trials. It also targets the ATP-binding pocket of PLK1 but has a different chemical structure.
Onvansertib: A novel oral PLK1 inhibitor that has shown efficacy in combination therapies for acute myeloid leukemia.
Uniqueness
Plk1-IN-7 is unique in its high selectivity and potency for PLK1 compared to other similar compounds. Its distinct chemical structure allows for more effective inhibition of PLK1 activity, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C24H24F4N8O2 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]pyrazolo[4,3-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H24F4N8O2/c1-34-8-10-35(11-9-34)15-3-5-18(38-24(26,27)28)17(12-15)31-23-30-13-14-2-4-16-20(22(29)37)33-36(7-6-25)21(16)19(14)32-23/h2-5,12-13H,6-11H2,1H3,(H2,29,37)(H,30,31,32) |
Clé InChI |
UYHBEGJYLQCUIO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4C=CC5=C(C4=N3)N(N=C5C(=O)N)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


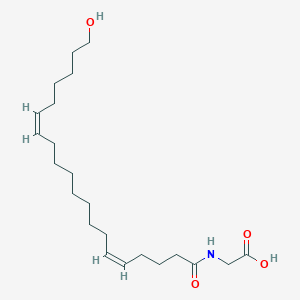
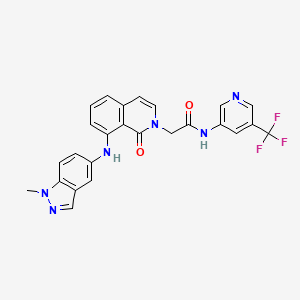
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
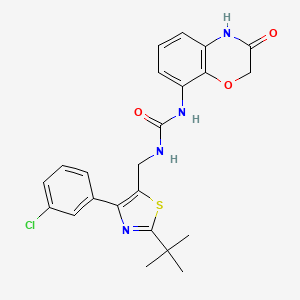

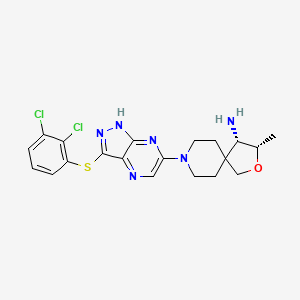

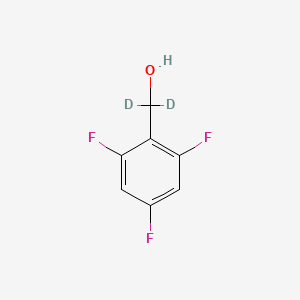


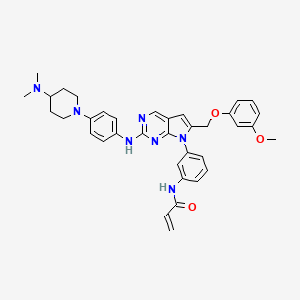
![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
